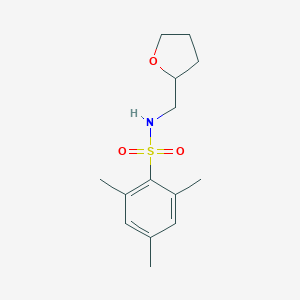

2,4,6-trimethyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide

Description

2,4,6-Trimethyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide (CAS: 346691-91-6) is a benzenesulfonamide derivative characterized by a mesitylene (2,4,6-trimethylphenyl) core linked to a tetrahydrofuran-2-ylmethyl substituent via a sulfonamide group. Its molecular formula is C₁₄H₂₁NO₃S, with a molecular weight of 299.39 g/mol .

Properties

IUPAC Name |

2,4,6-trimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3S/c1-10-7-11(2)14(12(3)8-10)19(16,17)15-9-13-5-4-6-18-13/h7-8,13,15H,4-6,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHCZTOABWUPIOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2CCCO2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2,4,6-Trimethylbenzenesulfonyl Chloride

The sulfonamide backbone originates from the reaction of 2,4,6-trimethylbenzenesulfonic acid with phosphorus pentachloride (PCl₅). As detailed in the patent literature, this step requires an inert solvent such as methylene chloride or chlorobenzene, with temperatures maintained at 20–40°C to minimize side reactions. The stoichiometric use of PCl₅ (1.0–1.2 equivalents) ensures complete conversion, yielding the sulfonyl chloride intermediate with >90% purity after hexane recrystallization.

Critical Parameters

-

Solvent : Chlorobenzene (boiling point: 131°C) allows reflux conditions without decomposition.

-

Catalyst : N,N-Dimethylformamide (DMF, 0.5–1.0 mol%) accelerates chloride displacement.

-

Workup : Sequential evaporation and hexane filtration remove residual PCl₅ and phosphoric acid byproducts.

N-Alkylation Strategies: Introducing the Tetrahydrofuran-2-ylmethyl Group

Manganese-Catalyzed Borrowing Hydrogen Methodology

Recent advances in transition-metal catalysis enable direct N-alkylation of sulfonamides using alcohols. The manganese-catalyzed method reported by demonstrates broad applicability for secondary alcohols, including tetrahydrofuran-2-ylmethanol.

Optimized Protocol

-

Reagents :

-

Conditions :

Mechanistic Insights

The Mn catalyst facilitates hydrogen transfer from the alcohol to form a carbonyl intermediate, which undergoes nucleophilic attack by the sulfonamide. This borrowing hydrogen mechanism avoids stoichiometric waste, aligning with green chemistry principles.

Electrochemical N-Alkylation

An alternative approach utilizes electrochemical activation to couple sulfonamides with alcohols. The method described in employs phosphorous acid (H₃PO₃) as a mediator and n-Bu₄NBF₄ as the electrolyte.

Procedure

Advantages

-

Avoids metal catalysts and high temperatures.

-

Radical intermediates (detected via TEMPO trapping) enable coupling of sterically hindered alcohols.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Temperature (°C) | Time (h) | Catalyst/Solvent |

|---|---|---|---|---|

| Mn-Catalyzed | 82–89 | 150 | 24 | Mn complex, toluene/THF |

| Electrochemical | 77 | RT | 4 | H₃PO₃, acetone/THF |

| Classical Alkylation | 70–75 | 70–90 | 6–8 | DMF, chlorobenzene |

Key Observations

-

Efficiency : Mn catalysis offers the highest yields but requires specialized ligands.

-

Sustainability : Electrochemical methods eliminate metal waste but demand optimized current density.

-

Scalability : Classical routes (e.g., PCl₅-mediated) are robust for gram-scale synthesis but generate stoichiometric HCl.

Functionalization and Purification

Recrystallization and Chromatography

Crude products are purified via:

Chemical Reactions Analysis

Types of Reactions

2,4,6-trimethyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The benzenesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzenesulfonamide derivatives.

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of benzenesulfonamide derivatives, including 2,4,6-trimethyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide. These compounds have been evaluated against both Gram-positive and Gram-negative bacteria, showing significant efficacy against multidrug-resistant strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa . The mechanism of action is believed to involve inhibition of bacterial enzymes critical for cell wall synthesis.

Table 1: Antimicrobial Activity of Benzenesulfonamide Derivatives

| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli, S. aureus | 32 µg/mL |

| Novel Thiopyrimidine–Benzenesulfonamides | K. pneumoniae, P. aeruginosa | 16 µg/mL |

| Other Sulfonamide Derivatives | Various Gram-positive and Gram-negative | Ranges from 8 to 64 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies indicate that certain benzenesulfonamide derivatives exhibit cytotoxic effects on various cancer cell lines, including colorectal (HCT-116), cervical (HeLa), and breast (MCF-7) cancer cells . The mechanism involves the induction of apoptosis through mitochondrial pathways.

Table 2: Cytotoxicity of Benzenesulfonamide Derivatives

| Compound Name | Cancer Cell Lines Tested | IC50 (µM) |

|---|---|---|

| This compound | HCT-116, HeLa | 36 |

| Novel Triazine Derivatives | MCF-7 | 34 |

| Other Sulfonamide Derivatives | Various Cancer Cell Lines | <100 |

Polymer Chemistry

In material science, sulfonamides are utilized as additives in polymer formulations to enhance thermal stability and mechanical properties. The incorporation of this compound into polymer matrices has shown promising results in improving the material's resistance to degradation under heat and UV exposure .

Table 3: Properties of Polymers Modified with Benzenesulfonamides

| Polymer Type | Additive Used | Improvement Observed |

|---|---|---|

| Polyethylene | This compound | Enhanced thermal stability |

| Polystyrene | Various sulfonamides | Increased mechanical strength |

Mechanism of Action

The mechanism of action of 2,4,6-trimethyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The tetrahydrofuran-2-ylmethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The mesitylenesulfonamide scaffold is common among analogues, but substituents on the sulfonamide nitrogen significantly influence properties and bioactivity:

Key Observations :

Other Analogues :

Physicochemical Properties

| Property | Target Compound | m-3M3FBS | Spirocyclic (4e) |

|---|---|---|---|

| Molecular Weight (g/mol) | 299.39 | 343.36 | 522.72 |

| Melting Point (°C) | N/A | N/A | 180–182 |

| LogP (Predicted) | ~2.5 | ~3.8 (CF₃ effect) | ~4.2 (bulky substituent) |

Insights :

- Higher molecular weight and LogP in spirocyclic and m-3M3FBS analogues correlate with increased membrane affinity but reduced aqueous solubility.

- The target compound’s tetrahydrofuran group may balance polarity and lipophilicity, though experimental data are needed.

Biological Activity

2,4,6-Trimethyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide is a sulfonamide compound with a molecular formula of and a molar mass of 283.39 g/mol. It is characterized by its unique structure that includes a tetrahydrofuran moiety, which may contribute to its biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties and potential applications in medicinal chemistry.

The compound can be summarized as follows:

| Property | Value |

|---|---|

| Name | This compound |

| CAS Number | 346691-91-6 |

| Molecular Formula | C14H21NO3S |

| Molar Mass | 283.39 g/mol |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of sulfonamide derivatives. A related class of compounds, specifically 2,4,6-trimethylbenzenesulfonyl hydrazones, demonstrated significant antibacterial activity against various Gram-positive bacteria. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 7.81 to 15.62 µg/mL against reference bacterial strains such as Staphylococcus aureus and Bacillus cereus .

Case Studies

- Antibacterial Activity : In vitro studies indicated that compounds similar to this compound exhibit strong antibacterial properties. For instance, derivatives with structural similarities were tested against Staphylococcus aureus and showed promising results with notable zones of inhibition .

- Mechanism of Action : The mechanism by which sulfonamides exert their antibacterial effects typically involves the inhibition of bacterial folic acid synthesis. This is achieved by mimicking para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase . The presence of the tetrahydrofuran ring in the compound may enhance its binding affinity to this enzyme.

Pharmacological Implications

The biological activity of this compound suggests potential therapeutic applications in treating bacterial infections. Its structural features may allow for further modifications to enhance efficacy and reduce toxicity.

Research Findings

Recent research has also explored the synthesis of various sulfonamide derivatives and their biological activities:

| Compound Type | Activity Type | MIC Range (µg/mL) |

|---|---|---|

| 2,4,6-trimethylbenzenesulfonyl hydrazones | Antibacterial | 7.81 - 15.62 |

| Sulfonamide derivatives | Antifungal | Varies |

Q & A

Q. What are the common synthetic routes for 2,4,6-trimethyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide, and how is purity ensured?

The synthesis typically involves multi-step reactions starting with sulfonylation of a benzenesulfonyl chloride derivative. For example, analogous compounds like m-3M3FBS are synthesized by reacting 2,4,6-trimethylbenzenesulfonyl chloride with a substituted amine (e.g., 3-(trifluoromethyl)aniline) under basic conditions . Key steps include:

- Intermediate formation : Coupling the sulfonyl chloride with an amine (e.g., tetrahydrofuran-2-ylmethylamine) in a polar aprotic solvent (e.g., THF) at 0–25°C.

- Purification : Techniques like flash chromatography (e.g., EtOAc/hexane gradients) and recrystallization ensure purity.

- Characterization : NMR spectroscopy (e.g., H, C) and LC-MS confirm structural integrity. Yields are optimized using automated synthesis platforms or continuous flow reactors .

Q. How does the sulfonamide functional group influence the compound’s bioactivity?

The sulfonamide group mimics p-aminobenzoic acid (PABA), competitively inhibiting bacterial dihydropteroate synthase (DHPS), a critical enzyme in folate biosynthesis. This mechanism is observed in structurally related sulfonamides, which exhibit antimicrobial and enzyme-modulating activities . Additionally, the sulfonamide’s electron-withdrawing nature enhances binding to target proteins, such as phospholipase C (PLC), altering intracellular calcium signaling in vascular smooth muscle cells .

Advanced Research Questions

Q. What experimental designs are used to evaluate the compound’s role in calcium influx modulation?

Studies employ isolated vascular tissue models (e.g., rat tail arteries) to measure perfusion pressure changes under controlled flow. Key methodologies include:

- Calcium imaging : Fluorescent dyes (e.g., Fluo-4) track intracellular Ca dynamics in LPS-pre-treated arteries .

- Pharmacological assays : Concentration-response curves (CRCs) for vasoconstrictors (e.g., phenylephrine) are generated with/without the compound. Parameters like Emax (maximal effect) and pD2 (-logEC) quantify efficacy .

- Mechanistic probes : Co-administration with PLC inhibitors (e.g., U73122) or calcium channel blockers isolates the compound’s contribution to Ca influx .

Q. How can researchers reconcile discrepancies in reported efficacy across biological models?

Discrepancies may arise from differences in receptor expression, tissue-specific PLC isoforms, or experimental conditions (e.g., LPS pre-treatment duration). Strategies include:

- Comparative dose-response studies : Test the compound in parallel models (e.g., septic vs. non-septic arteries) to identify context-dependent effects .

- Receptor profiling : Quantify target expression (e.g., α1-adrenergic receptors, angiotensin II receptors) via qPCR or Western blot to correlate with functional responses .

- Data normalization : Express results as fold-changes relative to baseline (e.g., LPS-only controls) to account for inter-model variability .

Q. What strategies optimize reaction yields for structurally complex sulfonamide derivatives?

Yield optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of amine reactants.

- Temperature control : Stepwise heating (e.g., 0°C → room temperature) minimizes side reactions.

- Catalytic additives : Bases like pyridine or DMAP accelerate sulfonamide bond formation .

- Automation : Continuous flow reactors improve reproducibility for multi-step syntheses .

Methodological and Analytical Considerations

Q. How is the compound’s stability assessed under physiological conditions?

- pH stability assays : Incubate the compound in buffers (pH 4–9) and monitor degradation via HPLC over 24–72 hours .

- Thermal stability : Differential scanning calorimetry (DSC) determines melting points (e.g., 114–118°C) and phase transitions .

- Plasma stability : Incubate with rat/human plasma and quantify intact compound using LC-MS/MS .

Q. What computational tools predict the compound’s interaction with PLC?

- Molecular docking : Software like AutoDock Vina models binding to PLC’s active site (e.g., PDB ID 1QAG). Key interactions include hydrogen bonds with Arg549 and hydrophobic contacts with trimethylphenyl groups .

- MD simulations : GROMACS or AMBER simulate conformational changes in PLC upon ligand binding, validated by mutagenesis studies .

Notes

- Advanced questions emphasize experimental design rigor, data interpretation, and mechanistic depth.

- Structural analogs (e.g., m-3M3FBS) provide insights into structure-activity relationships despite minor substituent differences.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.